

molecular weight and formula of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1334642

[Get Quote](#)

Technical Guide: 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(4-Methylpiperazin-1-yl)benzaldehyde**, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical properties, plausible synthetic routes, and its role as a versatile chemical intermediate.

Core Compound Data

The fundamental properties of **2-(4-Methylpiperazin-1-yl)benzaldehyde** are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Citation(s)
Chemical Name	2-(4-Methylpiperazin-1-yl)benzaldehyde	[1]
CAS Number	85803-62-9	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	[1] [2] [3] [4] [5]
Molecular Weight	204.27 g/mol (values range from 204.26 to 204.27)	[1] [2] [3] [4] [5]
MDL Number	MFCD01313808	[1] [5]

Experimental Protocols & Methodologies

While specific peer-reviewed experimental protocols for the synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde** are not readily available in the public domain, its synthesis can be reliably achieved through established organometallic or nucleophilic substitution reactions. Below are detailed methodologies adapted from proven syntheses of its isomers.

Plausible Synthetic Route 1: Buchwald-Hartwig Amination

This method is a powerful tool for forming carbon-nitrogen bonds and is analogous to the synthesis of the meta isomer, 3-(4-methylpiperazin-1-yl)benzaldehyde. The proposed reaction involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 1-methylpiperazine.

Reaction Scheme:

Detailed Protocol:

- Reagents & Materials:
 - 2-Bromobenzaldehyde
 - 1-Methylpiperazine (typically 1.2-1.5 equivalents)
 - Palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%)

- Phosphine ligand (e.g., BINAP, Xantphos, ~2-4 mol%)
- Base (e.g., Sodium tert-butoxide (NaOtBu), ~1.5-2.0 equivalents)
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen) glassware
- Procedure:
 - To a dry, inert-atmosphere flask, add the palladium catalyst, ligand, and base.
 - Add the anhydrous solvent, followed by 2-bromobenzaldehyde and 1-methylpiperazine.
 - Heat the reaction mixture, typically between 80-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature and quench with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography on silica gel to yield the final compound.

Plausible Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method is effective when the aromatic ring is activated by an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group. This is analogous to the synthesis of the para isomer.[6]

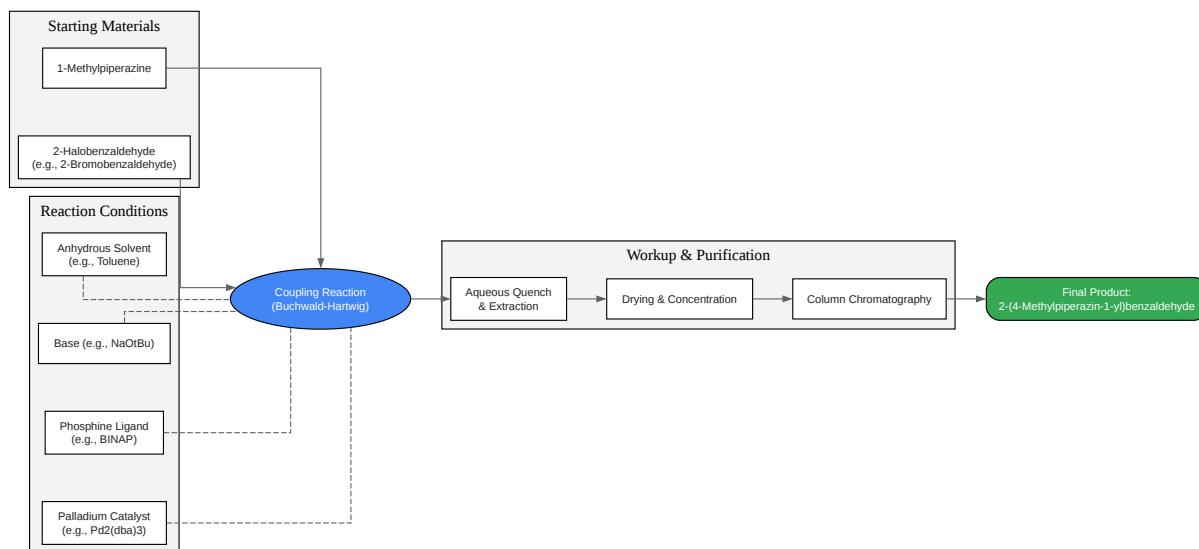
Reaction Scheme:

A more direct approach using 2-fluorobenzaldehyde is also plausible.

Detailed Protocol (Direct Approach):

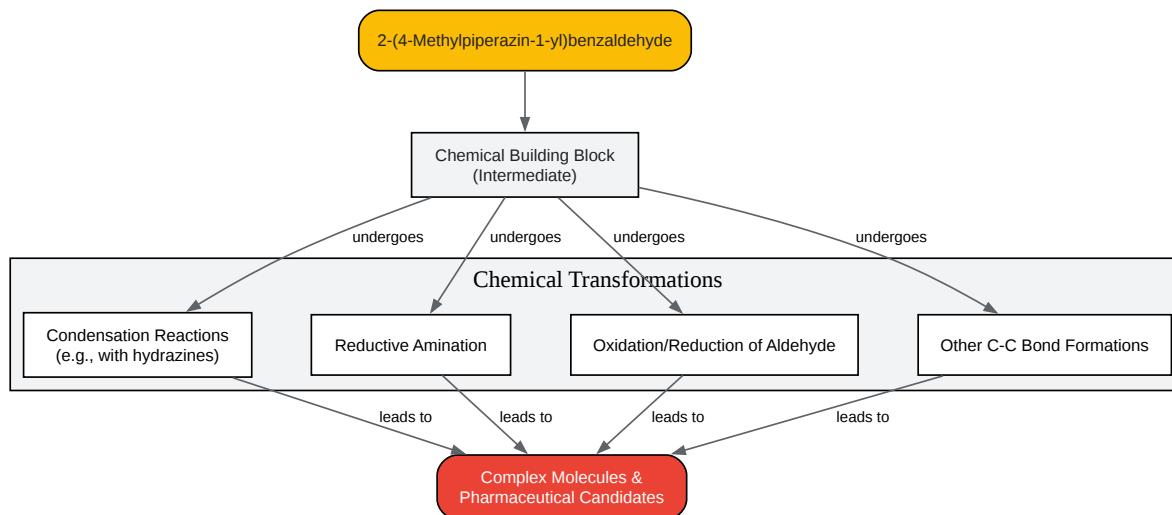
- Reagents & Materials:
 - 2-Fluorobenzaldehyde
 - 1-Methylpiperazine (1.1-2.0 equivalents)
 - Base (e.g., Potassium carbonate (K_2CO_3))
 - Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Procedure:
 - Combine 2-fluorobenzaldehyde, 1-methylpiperazine, and potassium carbonate in the solvent.
 - Heat the mixture (typically refluxing) for several hours (e.g., 24 hours).[\[6\]](#)
 - Monitor the reaction by TLC or LC-MS.
 - After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
 - Wash the combined organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.
 - Purify the resulting residue by column chromatography to obtain the pure product.

Analytical Characterization


The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Commercial suppliers of related compounds routinely use methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde C=O stretch).
- Chromatography (HPLC, GC): To determine purity.


Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key aspects of **2-(4-Methylpiperazin-1-yl)benzaldehyde**'s synthesis and application.

[Click to download full resolution via product page](#)

Caption: Plausible workflow for Buchwald-Hartwig amination synthesis.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in complex molecule synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. angenechemical.com [angenechemical.com]
- 3. scbt.com [scbt.com]

- 4. file.leyan.com [file.leyan.com]
- 5. 2-(4-Methylpiperazin-1-yl)benzaldehyde_85803-62-9_Hairui Chemical [hairuichem.com]
- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 2-(4-Methylpiperazin-1-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334642#molecular-weight-and-formula-of-2-4-methylpiperazin-1-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com